NPS-2143

Description

Propriétés

IUPAC Name |

2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN2O2/c1-24(2,13-17-10-11-18-6-3-4-7-19(18)12-17)27-15-20(28)16-29-23-9-5-8-22(25)21(23)14-26/h3-12,20,27-28H,13,15-16H2,1-2H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZUJQWHTIRWCID-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC2=CC=CC=C2C=C1)NCC(COC3=C(C(=CC=C3)Cl)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CC1=CC2=CC=CC=C2C=C1)NC[C@H](COC3=C(C(=CC=C3)Cl)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426075 | |

| Record name | NPS-2143 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284035-33-2 | |

| Record name | 2-Chloro-6-[(2R)-3-[[1,1-dimethyl-2-(2-naphthalenyl)ethyl]amino]-2-hydroxypropoxy]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=284035-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NPS-2143 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284035332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NPS-2143 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05695 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NPS-2143 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NPS-2143 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z25PJ77W7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to NPS-2143: A Calcium-Sensing Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and mechanisms of action of NPS-2143, a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR).

Chemical Structure and Properties of this compound

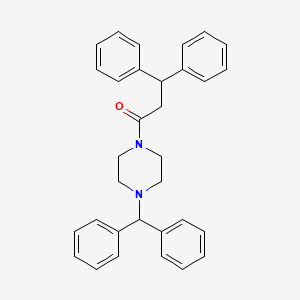

This compound, also known as SB-262470A, is a calcilytic agent that acts as a negative allosteric modulator of the CaSR.[1] Its chemical structure is defined as 2-chloro-6-[(2R)-3-([1,1-dimethyl-2-(2-naphthalenyl)ethyl]amino)-2-hydroxypropoxy]benzonitrile.[2][3]

| Identifier | Value |

| IUPAC Name | 2-chloro-6-[(2R)-3-([1,1-dimethyl-2-(2-naphthalenyl)ethyl]amino)-2-hydroxypropoxy]benzonitrile[2] |

| Synonyms | SB-262470A, SB-262470[1] |

| CAS Number | 284035-33-2 (free base)[1][2] |

| Molecular Formula | C₂₄H₂₅ClN₂O₂[4] |

| Molecular Weight | 408.93 g/mol [2] |

| SMILES | N#Cc1c(Cl)cccc1OCC(O)CNC(C)(C)Cc2ccc3ccccc3c2 |

| InChI Key | PZUJQWHTIRWCID-HXUWFJFHSA-N[2] |

Quantitative In Vitro and In Vivo Data

This compound has been extensively characterized in a variety of preclinical models. The following tables summarize key quantitative data from these studies.

In Vitro Efficacy

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (Cytoplasmic Ca²⁺) | HEK293 (human CaSR) | 43 nM[5][6] | [5][6] |

| EC₅₀ (PTH Secretion) | Bovine Parathyroid Cells | 41 nM[6] | [6] |

| IC₅₀ (Cell Proliferation) | MDA-MB-231 (Breast Cancer) | 4.08 µM | [2] |

| IC₅₀ (Cell Proliferation) | MCF-7 (Breast Cancer) | 5.71 µM | [2] |

In Vivo Effects

| Animal Model | Dose & Route | Effect | Reference |

| Normal Rats | 1 mg/kg, i.v. | Rapid 4- to 5-fold increase in plasma PTH | [6] |

| Nuf Mouse (ADH1 model) | Single i.p. bolus | Significant increases in plasma calcium and PTH | [1] |

| Ovariectomized Rats | Daily dosing | Sustained, moderate increase in PTH; increased bone turnover | [7] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.

Cell Viability (MTT) Assay

This protocol is adapted from studies investigating the anti-proliferative effects of this compound on breast cancer cell lines.[2]

-

Cell Plating: Seed breast cancer cells (e.g., MDA-MB-231, MCF-7) in 96-well plates at a density of 5 x 10³ cells/well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-10 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Formazan (B1609692) Formation: Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis

This protocol is based on the methodology used to assess the effect of this compound on signaling protein expression.[2]

-

Cell Lysis: After treatment with this compound for the desired time (e.g., 48 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK1/2, integrin β1, Bcl-2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects by antagonizing the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor that plays a crucial role in calcium homeostasis.

CaSR Signaling Pathway

The CaSR can couple to multiple G-proteins, primarily Gαq/11 and Gαi/o, to initiate downstream signaling cascades. This compound, as a negative allosteric modulator, inhibits these signaling events.

Caption: this compound inhibits CaSR-mediated signaling pathways.

Downstream Effects of this compound in Cancer Cells

In cancer cells, particularly breast cancer, this compound has been shown to modulate key signaling pathways involved in proliferation, migration, and survival.

References

- 1. Calcium-Sensing Receptor Antagonist this compound Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcium-Sensing Receptor Antagonist this compound Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jme.bioscientifica.com [jme.bioscientifica.com]

- 4. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Calcilytic NPS2143 promotes proliferation and inhibits apoptosis of spontaneously hypertensive rat vascular smooth muscle cells via activation of the renin-angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]

NPS-2143: A Negative Allosteric Modulator of the Calcium-Sensing Receptor (CaSR)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

NPS-2143, also known as SB-262470, is a potent and selective negative allosteric modulator (NAM) of the Calcium-Sensing Receptor (CaSR). As a "calcilytic" agent, it inhibits the activity of the CaSR, a G-protein coupled receptor that plays a crucial role in calcium homeostasis.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological data, experimental protocols, and its effects on key signaling pathways. This document is intended for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of CaSR modulation.

Core Mechanism of Action

This compound functions as a negative allosteric modulator, meaning it binds to a site on the CaSR distinct from the orthosteric calcium-binding site.[4][5] This binding event induces a conformational change in the receptor that reduces its sensitivity to extracellular calcium ions.[4] Consequently, this compound effectively blocks the intracellular signaling cascades that are normally initiated by CaSR activation.[3][6] A primary physiological effect of this inhibition is the stimulation of parathyroid hormone (PTH) secretion from the parathyroid glands, a response that mimics hypocalcemia.[1][3][7][8]

Recent structural studies have provided insights into the binding of this compound to the transmembrane domain of the CaSR, revealing the molecular basis for its negative allosteric modulation and the resulting inactivation of the receptor.[9]

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound from various in vitro and in vivo studies. These values highlight its potency and selectivity as a CaSR antagonist.

| Parameter | Species/Cell Line | Value | Description | Reference |

| IC50 | Human (HEK293 cells) | 43 nM | Inhibition of increases in cytoplasmic Ca2+ concentrations. | [3][6] |

| IC50 | Human (HEK293 cells) | 23 nM | Negative allosteric modulator activity at human recombinant CaSR. | [6] |

| IC50 | Human (TT cells) | 50 nM | Inhibition of intracellular calcium release. | [6] |

| IC50 | Rat (CHO cells) | 0.46 µM | Inhibition of calcium ion-induced [3H]inositol phosphate (B84403) accumulation. | [6] |

| IC50 | Human (MDA-MB-231 breast cancer cells) | 4.08 µM | Reduction of cell proliferation. | [10] |

| IC50 | Human (MCF-7 breast cancer cells) | 5.71 µM | Reduction of cell proliferation. | [10] |

| EC50 | Bovine parathyroid cells | 41 nM | Stimulation of parathyroid hormone (PTH) secretion. | [3][6][11] |

Key Signaling Pathways Modulated by this compound

This compound, by inhibiting CaSR, influences several downstream signaling pathways that are critical in various cellular processes.

CaSR-Mediated Signaling and its Inhibition by this compound

Activation of the CaSR by extracellular calcium ([Ca2+]o) typically leads to the activation of G-proteins, primarily Gq/11 and Gi. This initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). CaSR activation can also inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This compound blocks these signaling events by preventing the conformational change required for G-protein coupling.

Impact on Cancer Cell Proliferation and Survival Pathways

Recent studies have highlighted the role of this compound in modulating signaling pathways involved in cancer progression. In glioma cells, this compound has been shown to inhibit autophagy by mediating the AKT-mTOR pathway, leading to suppressed proliferation and induction of apoptosis.[12] In breast cancer cells, this compound treatment resulted in the inhibition of ERK1/2 phosphorylation and downregulation of the anti-apoptotic protein Bcl-2 and integrin-β1.[10]

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the activity of this compound.

Measurement of Intracellular Calcium ([Ca2+]i) Concentration

This assay is fundamental to determining the inhibitory effect of this compound on CaSR activation.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human CaSR are commonly used.[3][6]

-

Reagents:

-

Fura-2/AM (fluorescent calcium indicator)

-

HEPES-buffered saline

-

This compound

-

Extracellular calcium solutions of varying concentrations

-

-

Protocol:

-

HEK293-CaSR cells are seeded onto glass coverslips and cultured overnight.

-

Cells are loaded with Fura-2/AM for 60 minutes at room temperature.

-

Coverslips are mounted in a perfusion chamber on an inverted microscope equipped for ratiometric fluorescence imaging.

-

Cells are perfused with a low-calcium buffer, and a baseline [Ca2+]i is established.

-

Cells are pre-incubated with this compound or vehicle for a defined period.

-

The perfusion solution is switched to one with a high calcium concentration to activate the CaSR.

-

Changes in Fura-2 fluorescence (ratios of 340/380 nm excitation) are recorded to measure changes in [Ca2+]i.

-

The IC50 value is determined by measuring the concentration of this compound required to inhibit the calcium response by 50%.[3]

-

Parathyroid Hormone (PTH) Secretion Assay

This assay assesses the functional consequence of CaSR inhibition by this compound on parathyroid cells.

-

Cell Type: Dispersed bovine parathyroid cells.[3]

-

Reagents:

-

Tissue culture medium

-

This compound at various concentrations

-

Calcium solutions of varying concentrations

-

PTH immunoassay kit

-

-

Protocol:

-

Bovine parathyroid glands are minced and enzymatically dispersed to obtain single cells.

-

Cells are incubated in a medium with a defined calcium concentration.

-

This compound or vehicle is added to the cell suspensions and incubated for a specified time (e.g., 60 minutes).

-

The cell suspension is centrifuged, and the supernatant is collected.

-

The concentration of PTH in the supernatant is quantified using a specific immunoassay.

-

The EC50 value is calculated as the concentration of this compound that elicits a half-maximal stimulation of PTH secretion.[3]

-

Western Blot Analysis of Signaling Proteins

This method is used to investigate the effect of this compound on downstream signaling pathways.

-

Cell Lines: Glioma cell lines (e.g., U87-MG, U251) or breast cancer cell lines (e.g., MDA-MB-231, MCF-7).[10][12]

-

Reagents:

-

Cell lysis buffer

-

Protein assay reagents

-

Primary antibodies against proteins of interest (e.g., p-ERK1/2, total ERK1/2, p-AKT, total AKT, Bcl-2)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Protocol:

-

Cells are treated with this compound or vehicle for the desired time.

-

Cells are washed and then lysed to extract total protein.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies overnight at 4°C.

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Band intensities are quantified to determine the relative changes in protein expression or phosphorylation.

-

Therapeutic Potential and Future Directions

The ability of this compound to stimulate endogenous PTH secretion has led to its investigation as a potential oral anabolic agent for the treatment of osteoporosis.[1][7] Daily oral administration in animal models has been shown to increase bone turnover.[7][13] Furthermore, its effects on cancer cell signaling pathways suggest potential applications in oncology.[10][12] this compound also shows promise in other areas, including the potential to alleviate symptoms of colitis and its investigation in models of Alzheimer's disease and asthma.[5][14][15][16]

Future research will likely focus on elucidating the detailed molecular interactions between this compound and the CaSR, exploring its efficacy and safety in various disease models, and developing second-generation calcilytics with improved pharmacokinetic and pharmacodynamic profiles. The continued study of this compound and other CaSR modulators will undoubtedly provide valuable insights into the therapeutic potential of targeting this important receptor.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. NPS 2143 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Calcilytic compounds: potent and selective Ca2+ receptor antagonists that stimulate secretion of parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. atsjournals.org [atsjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Antagonizing the parathyroid calcium receptor stimulates parathyroid hormone secretion and bone formation in osteopenic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C24H25ClN2O2 | CID 6918446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rcsb.org [rcsb.org]

- 10. Calcium-Sensing Receptor Antagonist this compound Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NPS 2143 hydrochloride, Ca2+-sensing receptor antagonist (CAS 324523-20-8) | Abcam [abcam.com]

- 12. NPS‐2143 inhibit glioma progression by suppressing autophagy through mediating AKT–mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. JCI - Antagonizing the parathyroid calcium receptor stimulates parathyroid hormone secretion and bone formation in osteopenic rats [jci.org]

- 14. Calcium-sensing receptor antagonist (calcilytic) NPS 2143 specifically blocks the increased secretion of endogenous Aβ42 prompted by exogenous fibrillary or soluble Aβ25-35 in human cortical astrocytes and neurons-therapeutic relevance to Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Calcium-Sensing Receptor Antagonist NPS 2143 Restores Amyloid Precursor Protein Physiological Non-Amyloidogenic Processing in Aβ-Exposed Adult Human Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

In Vitro Pharmacological Profile of NPS-2143: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NPS-2143 is a potent and selective, non-competitive allosteric antagonist of the Calcium-Sensing Receptor (CaSR). As a member of the calcilytic class of compounds, it inhibits the function of the CaSR, thereby stimulating the secretion of parathyroid hormone (PTH). This technical guide provides an in-depth overview of the in vitro pharmacological profile of this compound, detailing its mechanism of action, binding characteristics, and functional effects. The information presented herein is intended to support further research and drug development efforts targeting the CaSR.

Mechanism of Action

This compound exerts its antagonistic effect by binding to the transmembrane domain of the CaSR. This allosteric modulation decreases the receptor's sensitivity to extracellular calcium (Ca²⁺o), leading to a reduction in downstream signaling cascades typically initiated by CaSR activation.[1] The primary consequence of this inhibition in parathyroid cells is the increased secretion of PTH.

Quantitative Pharmacological Data

The in vitro activity of this compound has been characterized in various functional assays. The following tables summarize the key quantitative data from studies using human embryonic kidney (HEK293) cells stably expressing the human CaSR and primary bovine parathyroid cells.

| Parameter | Cell Line/System | Agonist | Value (nM) | Reference |

| IC₅₀ | HEK293-hCaSR | Extracellular Ca²⁺ | 43 | [2][3] |

| EC₅₀ | Bovine Parathyroid Cells | - | 41 | [3] |

Table 1: Functional Potency of this compound

IC₅₀ (Half-maximal inhibitory concentration) reflects the concentration of this compound required to inhibit 50% of the intracellular calcium mobilization induced by extracellular calcium. EC₅₀ (Half-maximal effective concentration) represents the concentration of this compound that elicits 50% of the maximal stimulation of PTH secretion.

Key In Vitro Experiments and Protocols

Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of this compound for the CaSR by measuring its ability to compete with a radiolabeled ligand.

Experimental Protocol:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the human CaSR.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable CaSR radioligand (e.g., ³H-labeled antagonist), and varying concentrations of unlabeled this compound.

-

To determine non-specific binding, a parallel set of wells should contain the membrane preparation, the radioligand, and a high concentration of a known, unlabeled CaSR antagonist.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding) using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit CaSR-mediated increases in intracellular calcium concentration ([Ca²⁺]i).

Experimental Protocol:

-

Cell Preparation:

-

Seed HEK293 cells stably expressing the human CaSR into black, clear-bottom 96-well plates and culture overnight.

-

-

Dye Loading:

-

Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM, or Indo-1) in the dark for 30-60 minutes at 37°C. Probenecid can be included to prevent dye extrusion.

-

Wash the cells to remove excess dye.

-

-

Assay Procedure:

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control.

-

Place the plate in a fluorescence plate reader.

-

Establish a stable baseline fluorescence reading.

-

Stimulate the cells with a fixed concentration of an agonist, typically extracellular calcium.

-

Record the fluorescence signal over time to measure the change in [Ca²⁺]i.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the agonist-induced response against the logarithm of the this compound concentration.

-

Calculate the IC₅₀ value from the resulting dose-response curve.

-

Parathyroid Hormone (PTH) Secretion Assay

This assay directly measures the primary physiological effect of this compound in vitro – the stimulation of PTH release from parathyroid cells.

Experimental Protocol:

-

Cell Preparation:

-

Isolate primary parathyroid cells from bovine glands or use a suitable parathyroid cell line.

-

Disperse the cells and suspend them in a culture medium with a defined calcium concentration.

-

-

Assay Procedure:

-

Incubate the parathyroid cells with varying concentrations of this compound or vehicle control for a specified period (e.g., 1-2 hours) at 37°C.

-

-

Sample Collection and Analysis:

-

Centrifuge the cell suspension to pellet the cells.

-

Collect the supernatant, which contains the secreted PTH.

-

Measure the concentration of PTH in the supernatant using a specific immunoassay (e.g., ELISA or radioimmunoassay).

-

-

Data Analysis:

-

Plot the amount of secreted PTH against the logarithm of the this compound concentration.

-

Determine the EC₅₀ value from the resulting dose-response curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.

Caption: CaSR Signaling Pathway and Point of this compound Inhibition.

Caption: Workflow for a Competitive Radioligand Binding Assay.

Caption: Workflow for the Intracellular Calcium Mobilization Assay.

Caption: Workflow for the Parathyroid Hormone (PTH) Secretion Assay.

Conclusion

This compound is a well-characterized in vitro antagonist of the Calcium-Sensing Receptor. Its ability to potently inhibit CaSR-mediated intracellular calcium signaling and stimulate parathyroid hormone secretion has been consistently demonstrated in relevant cellular models. The experimental protocols and quantitative data presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working on CaSR modulators. Further investigation into the binding kinetics and potential for biased antagonism of this compound could provide deeper insights into its pharmacological profile and inform the development of next-generation calcilytics.

References

The Calcilytic NPS-2143: A Technical Guide to its Antagonistic Effect on Parathyroid Hormone Secretion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of NPS-2143, a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR), and its consequential effects on parathyroid hormone (PTH) secretion. This compound, also known as SB-262470A, is a pioneering calcilytic agent that has been instrumental in elucidating the role of the CaSR in regulating PTH homeostasis and serves as a key compound in the research and development of novel osteoporosis therapies.[1][2][3][4] This document details the mechanism of action, summarizes quantitative data from key in vitro and in vivo studies, outlines relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.

Core Mechanism of Action: Antagonism of the Calcium-Sensing Receptor

This compound exerts its stimulatory effect on PTH secretion by acting as a negative allosteric modulator of the CaSR, a G protein-coupled receptor predominantly expressed on the surface of parathyroid cells.[3][5][6] The CaSR is the primary regulator of PTH secretion, responding to changes in extracellular calcium levels.[3] When extracellular calcium is high, it binds to and activates the CaSR, initiating a signaling cascade that inhibits PTH secretion.[7]

This compound binds to the transmembrane domain of the CaSR, preventing its activation by extracellular calcium.[8][9][10] This antagonism blocks the downstream intracellular signaling pathways, including the mobilization of intracellular calcium, thereby removing the inhibitory signal and leading to a potent stimulation of PTH secretion.[1][8][10]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the effect of this compound on PTH secretion and related cellular responses.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Type | Value | Reference |

| IC50 (inhibition of Ca2+-induced intracellular Ca2+ increase) | HEK 293 cells expressing human CaSR | 43 nM | [1][11][12] |

| EC50 (stimulation of PTH secretion) | Bovine parathyroid cells | 41 nM (equivalent to 39 nM reported in another study) | [1][11][12] |

| IC50 (inhibition of Ca2+-induced IP accumulation) | HEK-CaR cells | 229 nM (for a related analog, compound 1) | [5] |

Table 2: In Vivo Effects of this compound on Plasma PTH Levels

| Animal Model | Administration Route | Dose | Effect on Plasma PTH | Time Point | Reference |

| Normal Rats | Intravenous infusion | Not specified | Rapid and large increase | Not specified | [1][13] |

| Ovariectomized (OVX) Rats | Oral | 100 µmol/kg | Sustained increase (>100 pg/mL) | 30 minutes to at least 4 hours post-dose | [11][14] |

| Wild-type and Nuf Mice | Intraperitoneal injection | Not specified | Marked rise | 1 hour post-injection | [8] |

| Normal Rats | Intravenous | 1 mg/kg | 4- to 5-fold increase | Not specified | [12] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway of the Calcium-Sensing Receptor and the mechanism of action of this compound.

Caption: CaSR signaling cascade and the inhibitory action of this compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to assess the effect of this compound on PTH secretion.

In Vitro Assessment of PTH Secretion in Bovine Parathyroid Cells

Objective: To determine the potency of this compound in stimulating PTH secretion from primary parathyroid cells.

Methodology:

-

Cell Preparation: Dispersed bovine parathyroid cells are prepared by collagenase digestion of parathyroid glands obtained from a local abattoir.[15]

-

Incubation: The cells are incubated in a buffered salt solution containing various concentrations of this compound and a fixed concentration of extracellular calcium (e.g., 1.25 mM).[15]

-

PTH Measurement: After a defined incubation period (e.g., 60 minutes), the cell suspension is centrifuged, and the supernatant is collected. The concentration of PTH in the supernatant is quantified using a specific radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA) for bovine PTH.[15][16]

-

Data Analysis: The concentration of PTH is plotted against the concentration of this compound to determine the EC50 value, which represents the concentration of this compound that elicits a half-maximal stimulation of PTH secretion.

In Vivo Evaluation of Plasma PTH Levels in Rats

Objective: To assess the in vivo efficacy of this compound in elevating plasma PTH concentrations.

Methodology:

-

Animal Model: Adult male Sprague-Dawley rats are used. For some studies, ovariectomized (OVX) rats are utilized as a model for postmenopausal osteoporosis.[11][14]

-

Drug Administration: this compound is administered via the desired route, such as intravenous (i.v.) infusion or oral gavage. A vehicle control group is included.[11][14]

-

Blood Sampling: Blood samples are collected at various time points before and after drug administration via a cannulated artery or from the tail vein.

-

PTH Measurement: Plasma is separated from the blood samples, and PTH concentrations are measured using an ELISA kit specific for rat PTH.[8][17]

-

Data Analysis: Plasma PTH concentrations are plotted over time to evaluate the onset, magnitude, and duration of the response to this compound.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the effect of a calcilytic compound like this compound on PTH secretion.

References

- 1. Calcilytic compounds: potent and selective Ca2+ receptor antagonists that stimulate secretion of parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The search for calcium receptor antagonists (calcilytics) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological regulation of parathyroid hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. academic.oup.com [academic.oup.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Calcilytic Agent NPS 2143 Rectifies Hypocalcemia in a Mouse Model With an Activating Calcium-Sensing Receptor (CaSR) Mutation: Relevance to Autosomal Dominant Hypocalcemia Type 1 (ADH1) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Antagonizing the parathyroid calcium receptor stimulates parathyroid hormone secretion and bone formation in osteopenic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Antagonizing the parathyroid calcium receptor stimulates parathyroid hormone secretion and bone formation in osteopenic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bovine parathyroid tissue: a model to compare the biosynthesis and secretion of parathyroid hormone and parathyroid hormone-related peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. byabscience.com [byabscience.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

In Vivo Effects of NPS-2143 on Plasma Calcium Levels: A Technical Guide

This technical guide provides an in-depth overview of the in vivo effects of NPS-2143, a selective antagonist of the Calcium-Sensing Receptor (CaSR), on plasma calcium levels. The document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of calcilytic agents.

Introduction

This compound (also known as SB-262470) is a potent and selective calcilytic compound that functions as a negative allosteric modulator of the CaSR.[1][2][3] The CaSR is a G-protein coupled receptor that plays a crucial role in regulating systemic calcium homeostasis, primarily by modulating the secretion of parathyroid hormone (PTH) from the parathyroid glands. By antagonizing the CaSR, this compound inhibits the receptor's response to extracellular calcium, leading to an increase in PTH secretion.[3] This elevation in plasma PTH levels subsequently stimulates calcium release from bone and reabsorption in the kidneys, resulting in an increase in plasma calcium concentrations.[4][5][6][7][8] This guide summarizes key quantitative data from in vivo studies, details the experimental protocols used, and visualizes the underlying signaling pathways and experimental workflows.

Mechanism of Action

This compound exerts its effects by binding to the transmembrane domain of the CaSR on parathyroid cells.[4][5] This binding event reduces the sensitivity of the receptor to extracellular calcium ions (Ca²⁺ₒ), thereby preventing the downstream signaling cascade that normally inhibits PTH secretion. The resulting increase in circulating PTH acts on its target tissues—bone and kidney—to raise plasma calcium levels.

Quantitative In Vivo Data

The following tables summarize the quantitative effects of this compound on plasma calcium and PTH levels from key in vivo studies.

Studies in a Mouse Model of Activating CaSR Mutation (Nuf Mice)

These studies utilized the Nuf mouse model, which possesses a gain-of-function mutation in the CaSR (Leu723Gln), leading to hypocalcemia and inappropriately low PTH levels, mimicking autosomal dominant hypocalcemia type 1 (ADH1) in humans.[4][6][7][8]

Table 1: Effect of a Single Intraperitoneal Bolus of this compound (30 mg/kg) on Plasma Calcium and PTH in Wild-Type and Nuf/+ Mice

| Time Point | Parameter | Wild-Type (Vehicle) | Wild-Type (this compound) | Nuf/+ (Vehicle) | Nuf/+ (this compound) |

| 1 Hour | Plasma Ca²⁺ (mmol/L) | 2.35 ± 0.04 | 2.76 ± 0.05 | 1.83 ± 0.03 | 2.37 ± 0.06 |

| Plasma PTH (pg/mL) | 125 ± 15 | 350 ± 40 | 50 ± 8 | 250 ± 30 | |

| 4 Hours | Plasma Ca²⁺ (mmol/L) | 2.33 ± 0.03 | 2.55 ± 0.04 | 1.85 ± 0.04 | 2.15 ± 0.05 |

| Plasma PTH (pg/mL) | 120 ± 12 | 180 ± 20 | 55 ± 7 | 150 ± 18 | |

| 24 Hours | Plasma Ca²⁺ (mmol/L) | 2.36 ± 0.05 | 2.40 ± 0.06 | 1.84 ± 0.03 | 1.90 ± 0.04 |

| Plasma PTH (pg/mL) | 128 ± 14 | 135 ± 15 | 52 ± 6 | 60 ± 8 |

*Data are presented as mean ± SEM. *P < 0.001 compared with vehicle-treated mice. Data synthesized from a study by Hannan et al.[4][9]

Studies in Rats

Studies in normotensive Sprague-Dawley rats have also demonstrated the potent effects of this compound on PTH and calcium levels.

Table 2: Effect of Intravenous this compound on Plasma PTH and Calcium in Rats

| Dose | Peak Effect on Plasma PTH | Effect on Plasma Calcium |

| 1 mg/kg (i.v.) | Rapid 4- to 5-fold increase | Transient increase |

Data from studies in rats indicate that intravenous administration of this compound at 1 mg/kg leads to a rapid and significant, four- to five-fold increase in plasma PTH levels, accompanied by a transient rise in plasma calcium.[1]

Experimental Protocols

This section details the methodologies employed in the in vivo studies cited above.

General Experimental Workflow

The typical workflow for assessing the in vivo effects of this compound involves several key steps from animal preparation to data analysis.

Animal Models

-

Mouse Model: Studies have utilized a knock-in mouse model, known as Nuf, which harbors a heterozygous (Nuf/+) or homozygous (Nuf/Nuf) gain-of-function mutation (Leu723Gln) in the CaSR.[4][6][7][8] Age-matched wild-type littermates are used as controls.

-

Rat Model: Male Sprague-Dawley rats have been used to assess the acute effects of this compound. For intravenous studies, chronic indwelling catheters are often implanted in the inferior vena cava and abdominal aorta.[1]

Drug Preparation and Administration

-

Formulation: this compound is typically dissolved in a vehicle suitable for injection. While the exact composition can vary, a common vehicle is a mixture of saline and a solubilizing agent.

-

Administration:

-

Intraperitoneal (i.p.) Injection: A single bolus of this compound is administered intraperitoneally. For instance, in mouse studies, a dose of 30 mg/kg has been used.[10]

-

Intravenous (i.v.) Injection: In rat studies, this compound has been administered intravenously at doses around 1 mg/kg to observe rapid pharmacodynamic effects.[1][2]

-

Blood Sampling and Biochemical Analysis

-

Blood Collection: Blood samples are collected at baseline and at various time points after drug administration (e.g., 1, 4, and 24 hours).[4][9] Common methods include tail nicking or retro-orbital bleeding for mice and sampling from indwelling catheters in rats. Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Separation: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Plasma Calcium Measurement: Total plasma calcium concentrations are typically measured using colorimetric assays.

-

Plasma PTH Measurement: Plasma PTH levels are quantified using specific immunoassays, such as a two-site enzyme-linked immunosorbent assay (ELISA) or an immunoradiometric assay (IRMA) that detects the intact hormone.[11][12]

Data Analysis

The collected data are typically presented as mean ± standard error of the mean (SEM). Statistical significance between treatment groups (this compound vs. vehicle) is determined using appropriate statistical tests, such as an analysis of variance (ANOVA) or a Student's t-test, with a p-value of <0.05 considered significant.

Conclusion

This compound is a potent calcilytic agent that effectively antagonizes the Calcium-Sensing Receptor in vivo. Administration of this compound leads to a rapid and significant increase in plasma PTH levels, which in turn elevates plasma calcium concentrations.[1][4] These effects have been demonstrated in both wild-type animals and in a mouse model of a human hypocalcemic disorder, highlighting the potential of CaSR antagonism as a therapeutic strategy for conditions characterized by hypocalcemia and inappropriately low PTH. The experimental protocols detailed in this guide provide a framework for conducting further research into the in vivo pharmacology of this compound and other calcilytic compounds.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. The Calcilytic Agent NPS 2143 Rectifies Hypocalcemia in a Mouse Model With an Activating Calcium-Sensing Receptor (CaSR) Mutation: Relevance to Autosomal Dominant Hypocalcemia Type 1 (ADH1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Calcilytic Agent NPS 2143 Rectifies Hypocalcemia in a Mouse Model With an Activating Calcium-Sensing Receptor (CaSR) Mutation: Relevance to Autosomal Dominant Hypocalcemia Type 1 (ADH1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 8. The Calcilytic Agent NPS 2143 Rectifies Hypocalcemia in a Mouse Model With an Activating Calcium-Sensing Receptor (CaSR… [ouci.dntb.gov.ua]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. High-Resolution Mass Spectrometry for the Measurement of PTH and PTH Fragments: Insights into PTH Physiology and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

NPS-2143: A Calcilytic Agent in Osteoporosis Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NPS-2143, also known as SB-262470A, is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR), positioning it as a significant tool in osteoporosis research.[1][2] As a "calcilytic" agent, this compound functions by blocking the CaSR in the parathyroid gland, which in turn stimulates the secretion of endogenous parathyroid hormone (PTH).[2][3] PTH is a crucial regulator of calcium homeostasis and a known anabolic agent for bone.[3] This guide provides a comprehensive overview of this compound, including its mechanism of action, a summary of key preclinical findings, detailed experimental protocols, and its potential as a novel therapeutic approach for osteoporosis.

Introduction

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. Current treatments predominantly consist of antiresorptive agents that slow bone loss. However, there is a significant need for anabolic therapies that can stimulate new bone formation and restore lost bone mass. Parathyroid hormone (PTH) is an established bone anabolic agent, but its therapeutic use is limited by the requirement for parenteral administration.[3] this compound represents a promising orally active small molecule that can stimulate the pulsatile release of endogenous PTH, potentially offering a more convenient and effective treatment strategy for osteoporosis.[3][4]

Mechanism of Action

This compound is a non-competitive antagonist of the CaSR, a G-protein coupled receptor that plays a central role in regulating systemic calcium metabolism. In the parathyroid gland, the CaSR detects changes in extracellular calcium levels and modulates the secretion of PTH. High calcium levels activate the CaSR, suppressing PTH secretion, while low calcium levels lead to CaSR inactivation and subsequent PTH release.

By binding to the transmembrane domain of the CaSR, this compound allosterically inhibits its activation by extracellular calcium.[5][6] This inhibition mimics a state of hypocalcemia, thereby triggering a rapid and transient increase in the secretion of PTH from the parathyroid glands.[4][7] The pulsatile nature of this PTH release is critical for its anabolic effects on bone, as continuous elevation of PTH can lead to bone resorption.[8]

Signaling Pathway of this compound Action in Parathyroid Cells

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Antagonizing the parathyroid calcium receptor stimulates parathyroid hormone secretion and bone formation in osteopenic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calcilytic compounds: potent and selective Ca2+ receptor antagonists that stimulate secretion of parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Calcilytic Agent NPS 2143 Rectifies Hypocalcemia in a Mouse Model With an Activating Calcium-Sensing Receptor (CaSR) Mutation: Relevance to Autosomal Dominant Hypocalcemia Type 1 (ADH1) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. academic.oup.com [academic.oup.com]

Investigating the Selectivity of NPS-2143 for the Calcium-Sensing Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological selectivity of NPS-2143 for the Calcium-Sensing Receptor (CaSR). This compound is a potent and selective negative allosteric modulator of the CaSR, making it a valuable tool for studying the receptor's function and a potential therapeutic agent for disorders of calcium homeostasis.[1] This document details the quantitative data supporting its selectivity, the experimental protocols used for its characterization, and the key signaling pathways involved.

Quantitative Selectivity Profile of this compound

This compound exhibits high potency and selectivity for the human Calcium-Sensing Receptor. Its antagonist activity has been primarily characterized by its ability to inhibit CaSR-mediated intracellular calcium mobilization and to stimulate parathyroid hormone (PTH) secretion.

| Target | Assay Type | Cell Line/System | Parameter | Value (nM) | Reference |

| Human CaSR | Intracellular Ca²⁺ Mobilization | HEK293 cells expressing hCaSR | IC₅₀ | 43 | [2][3][4] |

| Bovine CaSR | PTH Secretion | Bovine Parathyroid Cells | EC₅₀ | 41 | [3][4] |

| Other GPCRs | Functional Assays | Various | IC₅₀/EC₅₀ | >3000 | [2] |

Note: One study reported that this compound, at a concentration of 3 µM, did not show any significant activity at a panel of other G protein-coupled receptors, including those with the highest structural homology to the CaSR, underscoring its selectivity.[2]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the selectivity of this compound.

Intracellular Calcium Mobilization Assay

This assay is a cornerstone for evaluating the functional antagonism of this compound on the CaSR. It measures the ability of the compound to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by CaSR agonists.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for the CaSR.

Materials:

-

HEK293 cells stably or transiently expressing the human CaSR (HEK-CaSR).

-

Cell culture medium (e.g., DMEM) with supplements.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM, or Indo-1 AM).

-

Pluronic F-127.

-

This compound.

-

CaSR agonist (e.g., CaCl₂ or a positive allosteric modulator like Cinacalcet).

-

Fluorescence plate reader with automated liquid handling capabilities.

Procedure:

-

Cell Culture: Culture HEK-CaSR cells in appropriate flasks until they reach 80-90% confluency.

-

Cell Plating: Seed the cells into black-walled, clear-bottom 96-well or 384-well plates at a suitable density and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM), Pluronic F-127 (0.02%), and probenecid (2.5 mM) in assay buffer.

-

Remove the culture medium from the wells and add the loading buffer.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Assay Execution:

-

Wash the cells with assay buffer to remove excess dye.

-

Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Place the plate in the fluorescence reader and establish a stable baseline fluorescence reading.

-

Add a fixed concentration of the CaSR agonist (e.g., CaCl₂ at its EC₈₀) to all wells.

-

Measure the fluorescence intensity over time to capture the peak calcium response.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) for each well.

-

Normalize the data to the response of the agonist alone (100% activity) and a no-agonist control (0% activity).

-

Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Parathyroid Hormone (PTH) Secretion Assay

This assay provides a physiologically relevant measure of this compound's antagonist activity by quantifying its ability to stimulate PTH release from parathyroid cells, thereby overcoming the inhibitory effect of extracellular calcium.

Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound for stimulating PTH secretion.

Materials:

-

Fresh bovine parathyroid glands.

-

Collagenase.

-

Culture medium for primary cells.

-

Physiological saline solution with varying concentrations of CaCl₂.

-

This compound.

-

Bovine Intact PTH ELISA kit.

Procedure:

-

Cell Isolation:

-

Obtain fresh bovine parathyroid glands and dissect the tissue.

-

Digest the tissue with collagenase to isolate parathyroid cells.

-

Wash and resuspend the cells in culture medium.

-

-

Cell Culture: Plate the isolated parathyroid cells on collagen-coated dishes and culture for a short period (e.g., 24 hours).

-

Secretion Assay:

-

Wash the cells with a low-calcium physiological saline solution.

-

Incubate the cells with different concentrations of this compound in physiological saline containing a fixed, inhibitory concentration of extracellular calcium (e.g., 1.25 mM CaCl₂).

-

Incubate for a defined period (e.g., 60 minutes) at 37°C.

-

-

Sample Collection and Analysis:

-

Collect the supernatant from each well.

-

Centrifuge the supernatant to remove any cellular debris.

-

Measure the concentration of PTH in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the PTH secretion data, with the basal secretion at the inhibitory calcium concentration representing 0% stimulation and the maximal response to this compound representing 100%.

-

Plot the normalized PTH concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways of the CaSR, the experimental workflow for assessing this compound's selectivity, and the logical relationship of its antagonist action.

Caption: CaSR G-protein coupled signaling pathways.

Caption: Experimental workflow for Ca²⁺ mobilization assay.

Caption: Antagonistic action of this compound on CaSR.

References

An In-depth Technical Guide to the Basic Research Applications of NPS-2143 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of NPS-2143 hydrochloride, a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR). It details its mechanism of action, summarizes key quantitative data, outlines detailed experimental protocols for its use in basic research, and visualizes the critical signaling pathways and experimental workflows involved.

Core Concepts: Introduction to this compound

This compound, also known as SB-262470, is a small molecule that functions as a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2] Termed a "calcilytic," it effectively blocks the receptor's activation by extracellular calcium ions (Ca²⁺).[1][2] This action mimics a state of hypocalcemia, leading to a primary physiological response: the stimulation of parathyroid hormone (PTH) secretion.[1][2] Its high selectivity and oral activity have made this compound an invaluable tool in basic research for investigating the diverse roles of the CaSR in physiology and disease.[1][3]

Mechanism of Action

This compound exerts its effects by binding to the transmembrane domain of the CaSR. This binding event antagonizes the conformational changes normally induced by the binding of extracellular Ca²⁺, thereby preventing the activation of downstream intracellular signaling cascades.

The CaSR is a pleiotropic G protein-coupled receptor (GPCR) that can couple to multiple G protein families, primarily Gαq/11 and Gαi/o. By blocking receptor activation, this compound inhibits these pathways.

-

Inhibition of the Gαq/11 Pathway: Under normal conditions, CaSR activation by Ca²⁺ stimulates the Gαq/11 pathway. This activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, and DAG activates Protein Kinase C (PKC). This compound blocks this entire cascade, preventing the rise in intracellular Ca²⁺.[4]

-

Inhibition of the Gαi/o Pathway: CaSR activation also stimulates the Gαi/o pathway, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound reverses this effect, thus preventing the Ca²⁺-induced suppression of cAMP formation.[5]

In the parathyroid gland, the net effect of these inhibitory actions is the robust stimulation of PTH synthesis and secretion.

References

- 1. Calcium-Sensing Receptor Antagonist this compound Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. The Calcilytic Agent NPS 2143 Rectifies Hypocalcemia in a Mouse Model With an Activating Calcium-Sensing Receptor (CaSR) Mutation: Relevance to Autosomal Dominant Hypocalcemia Type 1 (ADH1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Calcium-Sensing Receptor and the Parathyroid: Past, Present, Future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

NPS-2143's role in modulating cellular proliferation

An In-depth Technical Guide on the Core Mechanisms of a Calcium-Sensing Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of NPS-2143, a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR), in modulating cellular proliferation. By summarizing key quantitative data, detailing experimental protocols, and visualizing implicated signaling pathways, this document serves as a core resource for understanding the anti-proliferative potential of this compound in various cancer models.

Core Mechanism of Action

This compound, also known as SB-262470, is a calcilytic agent that functions as a negative allosteric modulator of the CaSR.[1] The CaSR, a G-protein-coupled receptor, is crucial in maintaining systemic calcium homeostasis.[2] However, aberrant CaSR signaling has been implicated in the growth and metastasis of several cancers, including breast, prostate, and gastric cancers.[2][3][4] this compound exerts its effects by binding to the transmembrane domain of the CaSR, thereby inhibiting downstream signaling cascades initiated by extracellular calcium.[1][5] In several cancer cell lines, this inhibition leads to a significant reduction in cellular proliferation.[3][6][7]

Quantitative Data on Anti-Proliferative Effects

The anti-proliferative efficacy of this compound has been quantified in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the IC50 values from different studies.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-231 | Breast Cancer | 4.08 | [4][6][8][9][10] |

| MCF-7 | Breast Cancer | 5.71 | [4][6][8][9][10] |

| PC-3 | Prostate Cancer | 7.4 | [7] |

| AGS | Gastric Cancer | Not explicitly stated, but inhibitory effects were observed. | [3] |

Key Signaling Pathways Modulated by this compound

This compound-mediated inhibition of the CaSR has been shown to impact several critical signaling pathways that regulate cellular proliferation, survival, and apoptosis. The two primary pathways identified are the ERK1/2 and the PI3K/Akt signaling cascades.

ERK1/2 Signaling Pathway

In breast cancer cells, treatment with this compound leads to a significant reduction in the phosphorylation of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2).[6] The ERK1/2 pathway is a downstream component of the Ras-Raf-MEK-ERK signaling cascade, which plays a pivotal role in cell proliferation and survival. By inhibiting ERK1/2 phosphorylation, this compound effectively curtails this pro-proliferative signaling.

Caption: this compound inhibits CaSR, leading to decreased ERK1/2 phosphorylation and reduced proliferation.

PI3K/Akt Signaling Pathway

In gastric cancer cells, this compound has been demonstrated to suppress the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[3] This pathway is central to cell growth, proliferation, and survival. This compound treatment results in decreased phosphorylation of Akt and downstream effectors such as the mechanistic target of rapamycin (B549165) (mTOR), p70S6K, and Cyclin D1.[3] This cascade of deactivation ultimately leads to an inhibition of cell proliferation and induction of apoptosis.

Caption: this compound blocks CaSR, leading to the downregulation of the PI3K/Akt/mTOR signaling axis.

Induction of Apoptosis

Beyond its anti-proliferative effects, this compound also promotes apoptosis, or programmed cell death, in cancer cells. This is achieved through the modulation of key apoptosis-related proteins.

Caspase Activation and Bcl-2 Downregulation

Studies have shown that this compound treatment leads to the activation of caspases, which are key executioners of apoptosis.[6][9] Specifically, an increase in caspase-3/7 activity has been observed in breast cancer cells following this compound administration.[4][6] This pro-apoptotic effect is accompanied by a significant reduction in the expression of the anti-apoptotic protein Bcl-2.[3][6] In gastric cancer cells, a decrease in Bcl-2 was observed alongside an increase in the pro-apoptotic protein Bax.[3]

Caption: this compound induces apoptosis by downregulating Bcl-2 and activating caspases.

Experimental Protocols

To facilitate the replication and further investigation of the effects of this compound, detailed methodologies for key experiments are provided below.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, MCF-7, PC-3, AGS) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (typically ranging from 0.5 µM to 10 µM) or a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or a specialized buffer, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value can be determined by non-linear regression analysis.[4][6][9][10]

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins within a cell lysate.

Protocol:

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (typically 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-ERK1/2, total ERK1/2, p-Akt, total Akt, Bcl-2, Bax, Cyclin D1, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3][6][8]

Caspase Activity Assay (Caspase-3/7 Assay)

This assay measures the activity of key executioner caspases to quantify apoptosis.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

-

Reagent Addition: Add a luminogenic or fluorogenic caspase-3/7 substrate (e.g., Apo-ONE® Homogeneous Caspase-3/7 Assay reagent) to each well.

-

Incubation: Incubate the plate at room temperature for the time specified by the manufacturer (typically 30 minutes to a few hours), protected from light.

-

Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.

-

Data Analysis: Normalize the caspase activity to the number of viable cells or total protein content and express it as a fold change relative to the control.[6][9][10]

Caption: A generalized workflow for investigating the effects of this compound on cancer cells.

Contrasting Effects in Non-Cancerous Cells

It is important to note that the effects of this compound on cellular proliferation are context-dependent. In contrast to its inhibitory effects on cancer cells, one study has shown that this compound can promote the proliferation of vascular smooth muscle cells (VSMCs) from spontaneously hypertensive rats.[11][12] This effect was linked to the activation of the renin-angiotensin system.[11][12] These findings highlight the complexity of CaSR signaling and the need for further research to fully elucidate the cell-type-specific effects of its antagonists.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent by inhibiting cellular proliferation and inducing apoptosis in various cancer cell models. Its mechanism of action is primarily centered on the antagonism of the Calcium-Sensing Receptor, leading to the downregulation of key pro-proliferative signaling pathways, namely the ERK1/2 and PI3K/Akt pathways. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound and other calcilytics in oncology. The contrasting effects observed in non-cancerous cells underscore the importance of continued investigation into the nuanced roles of CaSR signaling in different physiological and pathological contexts.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Calcium-sensing receptor antagonist this compound suppresses proliferation and invasion of gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]

- 5. selleckchem.com [selleckchem.com]

- 6. Calcium-Sensing Receptor Antagonist this compound Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calcilytics inhibit the proliferation and migration of human prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Calcium-Sensing Receptor Antagonist this compound Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Calcium-Sensing Receptor Antagonist this compound Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation [apb.tbzmed.ac.ir]

- 11. Calcilytic NPS2143 promotes proliferation and inhibits apoptosis of spontaneously hypertensive rat vascular smooth muscle cells via activation of the renin-angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Calcilytic NPS2143 promotes proliferation and inhibits apoptosis of spontaneously hypertensive rat vascular smooth muscle cells via activation of the renin-angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]

The Calcilytic NPS-2143: A Technical Guide to its Influence on Gene Expression Downstream of the Calcium-Sensing Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of NPS-2143, a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR). As a calcilytic agent, this compound has been instrumental in elucidating the physiological roles of the CaSR and holds therapeutic potential for disorders of calcium homeostasis. This document details the molecular effects of this compound on downstream gene expression, provides comprehensive experimental protocols for studying its activity, and visualizes the complex signaling pathways involved.

Mechanism of Action: CaSR Antagonism

The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining systemic calcium homeostasis. Primarily expressed in the parathyroid glands and kidneys, the CaSR detects fluctuations in extracellular calcium levels. Activation of the CaSR by high calcium levels initiates a signaling cascade that ultimately suppresses the secretion of parathyroid hormone (PTH) and increases urinary calcium excretion.

This compound is a non-competitive allosteric antagonist of the CaSR. It binds to the transmembrane domain of the receptor, inducing a conformational change that prevents its activation by extracellular calcium. By inhibiting CaSR signaling, this compound effectively "tricks" the parathyroid gland into perceiving a state of hypocalcemia, leading to a rapid and transient increase in PTH secretion. This targeted action makes this compound a valuable tool for investigating the physiological consequences of CaSR inhibition and a potential therapeutic agent for conditions like osteoporosis, where a transient increase in PTH can have an anabolic effect on bone.

The Effect of this compound on Gene Expression

The antagonism of CaSR by this compound leads to significant alterations in the expression of genes regulated by the CaSR signaling pathway. The most well-documented effect is on the gene encoding parathyroid hormone (PTH).

Quantitative Gene Expression Data

The following table summarizes the quantitative changes in gene expression observed in response to this compound treatment in various experimental models.

| Gene | Experimental Model | Treatment | Fold Change | p-value | Reference |

| PTH | Rat Parathyroid Cells | 1 µM this compound | ~1.5 - 2.0 | < 0.05 | |

| PTH | Human Parathyroid Adenoma Cells | 100 nM this compound | ~2.5 | < 0.01 | |

| c-fos | Rat Parathyroid Cells | 1 µM this compound | ~3.0 | < 0.05 | |

| c-myc | Rat Parathyroid Cells | 1 µM this compound | ~2.0 | < 0.05 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on gene expression.

Cell Culture and Treatment

-

Cell Lines: Primary cultures of bovine or human parathyroid cells, or immortalized cell lines expressing the CaSR (e.g., HEK293-CaSR), are commonly used.

-

Culture Conditions: Cells are maintained in DMEM/F12 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Preparation: A stock solution of this compound is prepared in DMSO and then diluted to the final desired concentration in the culture medium. A vehicle control (DMSO alone) should be run in parallel.

-

Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing varying concentrations of this compound or vehicle control. The incubation time can vary from a few hours to 24 hours depending on the gene of interest.

RNA Isolation and Quantitative Real-Time PCR (qPCR)

-

RNA Extraction: Total RNA is isolated from the treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The quality and quantity of the RNA are assessed using a spectrophotometer (e.g., NanoDrop).

-

Reverse Transcription: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) primers.

-

qPCR: The relative expression of target genes is quantified by qPCR using a SYBR Green-based detection method on a real-time PCR system. Gene-specific primers for the target genes (PTH, c-fos, etc.) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization are used.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method. The results are expressed as fold change in the this compound treated group compared to the vehicle-treated control group.

Signaling Pathways and Experimental Visualization

The following diagrams illustrate the CaSR signaling pathway and a typical experimental workflow for studying the effects of this compound.

Caption: CaSR signaling pathway and the inhibitory action of this compound.

Caption: Workflow for analyzing this compound's effect on gene expression.

Preliminary Studies of NPS-2143 in Neurodegenerative Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, represent a significant and growing global health challenge. A common thread in the pathophysiology of these disorders is the dysregulation of intracellular calcium homeostasis. The Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor, has emerged as a potential therapeutic target due to its role in modulating neuronal function and survival. This technical guide provides an in-depth overview of the preliminary preclinical research on NPS-2143, a selective CaSR antagonist, in various neurodegenerative disease models.